

# Quantum chemical descriptors of Zinc salicylate

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An In-depth Technical Guide on the Quantum Chemical Descriptors of Zinc Salicylate

## Introduction

Zinc salicylate, with the chemical formula  $C_{14}H_{10}O_6Zn$ , is an organometallic compound that garners interest for its diverse applications, including its use as an antiseptic, astringent, and a component in various industrial and personal care products.[1][2][3] The biological and chemical activities of zinc salicylate are intrinsically linked to its molecular structure and electronic properties. Quantum chemical calculations provide a powerful theoretical framework for understanding these properties at a molecular level. This guide offers a detailed exploration of the quantum chemical descriptors of zinc salicylate, focusing on its dihydrate form,  $Zn(HSal)_2 \cdot 2H_2O$ , which is a common crystalline structure.[4][5][6] The insights derived from these computational studies are crucial for researchers in drug development and materials science for predicting molecular reactivity, stability, and potential biological interactions.

## General Properties

Zinc salicylate is a white crystalline powder formed from a divalent zinc ion and two salicylate anions.[2] Its fundamental properties are summarized in the table below.

| Property            | Value   | Reference |
|---------------------|---|-----------|
| CAS Registry Number | 16283-36-6  | [1]       |
| Molecular Formula   | C <sub>14</sub> H <sub>10</sub> O <sub>6</sub> Zn | [1][7]    |
| Molecular Weight    | 339.63 g/mol                                      | [1]       |
| IUPAC Name          | zinc;2-carboxyphenolate                           | [2]       |
| Synonyms            | Zinc disalicylate, Salicylic acid zinc salt       | [7]       |
| Appearance          | White crystalline needles or powder               | [2]       |
| Solubility          | Soluble in water and alcohol                      | [1][2]    |

## Computational Methodology: A Brief Overview

The quantum chemical descriptors discussed herein are primarily derived from semi-empirical methods, such as PM3 (Parametrized Model 3), and Density Functional Theory (DFT).[8][9] The PM3 method, known for its computational efficiency, has been shown to effectively model the geometry and electronic distribution of zinc salicylate.[4][8] DFT calculations are also employed to confirm the formation of salicylate complexes and provide insights into their electronic structure.[9][10] These computational approaches involve geometry optimization of the molecular structure to find the lowest energy conformation, followed by the calculation of various electronic properties.

## Experimental Protocols

### Synthesis of Zinc Salicylate

Several methods for the synthesis of zinc salicylate have been reported in the literature. The choice of precursors can influence the final product.

Method 1: From Sodium Salicylate and Zinc Sulfate This is a common precipitation method.[1]

- Prepare an aqueous solution of sodium salicylate by reacting salicylic acid with a stoichiometric amount of sodium hydroxide.

- Prepare a separate aqueous solution of zinc sulfate.
- Slowly add the zinc sulfate solution to the sodium salicylate solution with constant stirring.
- A white precipitate of zinc salicylate will form.
- The precipitate is then filtered, washed with distilled water to remove any unreacted salts, and dried.

Method 2: From Salicylic Acid and Zinc Chloride This protocol involves the direct reaction of salicylic acid with a zinc salt in an aqueous medium.[\[6\]](#)

- Dissolve salicylic acid (27.5g) in a 2M aqueous solution of sodium hydroxide (100ml) to form sodium salicylate.
- Dissolve zinc chloride (13.54g) in 100ml of distilled water and filter the solution.
- Add the sodium salicylate solution dropwise to the zinc chloride solution while stirring to obtain a white precipitate.
- Filter the precipitate and redissolve it in a minimal amount of distilled water to create a saturated solution.
- Allow the solution to stand at room temperature for several weeks to grow single crystals of diaquabis(salicylato)zinc.[\[6\]](#)

Method 3: From Ammonium Salicylate and Zinc Nitrate This method is utilized to overcome the low water solubility of salicylic acid.

- Prepare a 0.9 M solution of ammonium salicylate.
- Prepare a 0.4 M solution of zinc nitrate.
- Add the zinc nitrate solution dropwise to the ammonium salicylate solution under continuous stirring at room temperature.
- Adjust the pH of the mixture to 6.8 to facilitate the precipitation of zinc salicylate.

- The resulting precipitate is collected, washed, and dried.

## Characterization

The synthesized zinc salicylate is typically characterized using various analytical techniques:

- Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths, bond angles, and the coordination environment of the zinc ion.[\[4\]](#)[\[6\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule and confirm the coordination of the salicylate ligand to the zinc ion.[\[9\]](#)
- Thermal Analysis (TGA/DTA): To study the thermal stability of the compound and identify the loss of water molecules and decomposition of the organic ligand.[\[5\]](#)[\[6\]](#)
- CHN Elemental Analysis: To confirm the chemical composition ( $C_{14}H_{14}O_8Zn$  for the dihydrate form).[\[6\]](#)

## Quantum Chemical Descriptors

Quantum chemical descriptors provide quantitative information about the electronic structure and reactivity of a molecule. For zinc salicylate dihydrate ( $Zn(HSal)_2 \cdot 2H_2O$ ), these have been calculated using the semi-empirical PM3 method.[\[4\]](#)[\[11\]](#)

## Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors for understanding chemical reactivity. The HOMO energy ( $E_{HOMO}$ ) is related to the molecule's ability to donate electrons, while the LUMO energy ( $E_{LUMO}$ ) relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap ( $\Delta E$ ), is an indicator of the molecule's kinetic stability and chemical reactivity.[\[12\]](#)[\[13\]](#)

Caption: Relationship between HOMO/LUMO and chemical reactivity.

## Global Reactivity Descriptors

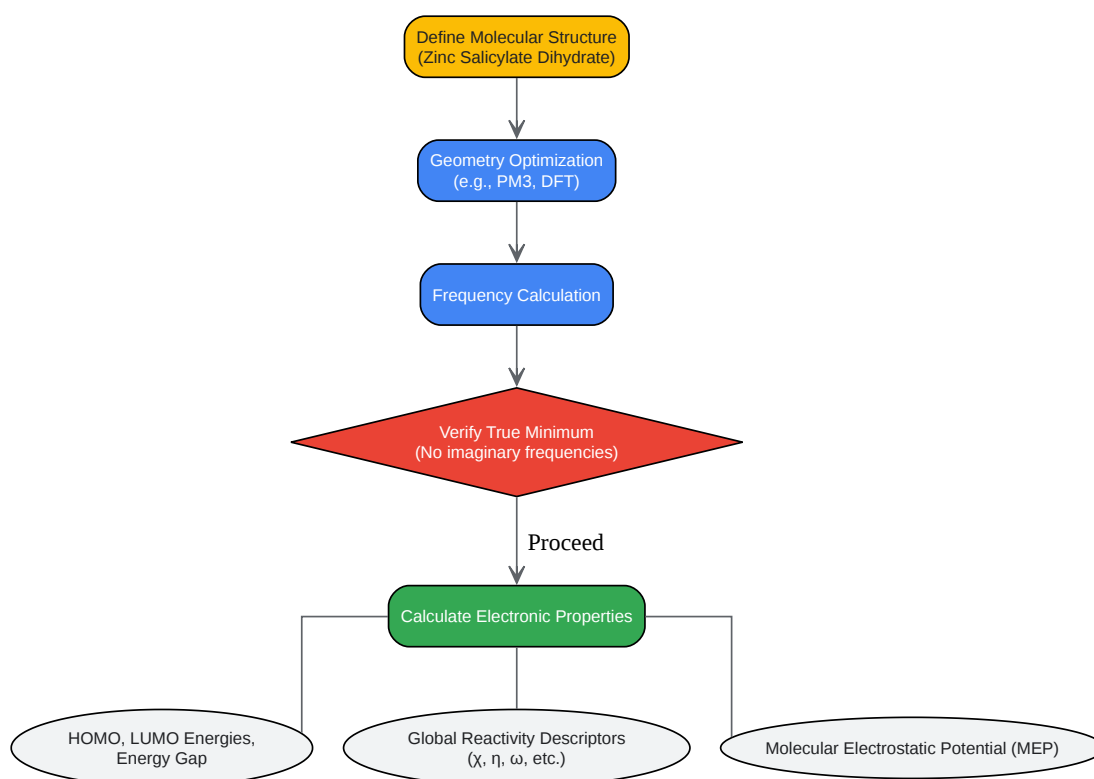
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of zinc salicylate. These descriptors provide insights into the molecule's stability, hardness, and overall reactivity.[4][8][14]

| Descriptor                           | Formula            | Gas Phase Value (eV) | Aqueous Phase Value (eV) |
|--------------------------------------|--------------------|----------------------|--------------------------|
| EHOMO                                | -                  | -9.62                | -9.51                    |
| ELUMO                                | -                  | -0.78                | -0.91                    |
| Energy Gap ( $\Delta E$ )            | ELUMO - EHOMO      | 8.84                 | 8.60                     |
| Electronegativity ( $\chi$ )         | -(ELUMO + EHOMO)/2 | 5.20                 | 5.21                     |
| Global Hardness ( $\eta$ )           | (ELUMO - EHOMO)/2  | 4.42                 | 4.30                     |
| Global Softness ( $\sigma$ )         | 1/ $\eta$          | 0.23                 | 0.23                     |
| Electrophilicity Index ( $\omega$ )  | $\chi^2/2\eta$     | 3.06                 | 3.16                     |
| Nucleophilicity Index ( $\epsilon$ ) | -                  | -                    | -                        |
| Dipole Moment ( $\mu$ )              | -                  | 1.13 Debye           | 1.83 Debye               |

Data sourced from a semi-empirical PM3 study.[4][11]

## Molecular Structure and Geometry

The crystal structure of diaquabis(salicylato)zinc(II),  $[\text{Zn}(\text{HSal})_2(\text{H}_2\text{O})_2]$ , reveals a six-coordinate zinc ion.[6] The zinc center is coordinated by four oxygen atoms from two bidentate salicylate ligands and two oxygen atoms from two water molecules, resulting in a distorted octahedral geometry.[6] Computational studies using the PM3 method, particularly when accounting for the solvent effect, show good agreement with experimental X-ray diffraction data for bond lengths and angles.[4]



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Caption: Workflow for computational analysis of zinc salicylate.

## Comparison of Geometric Parameters

The accuracy of computational models is often validated by comparing calculated geometric parameters with those determined experimentally.

| Bond/Angle  | Atom 1   | Atom 2      | Atom 3      | Experimental (Å/°) | Calculated (Aqueous, Å/°) |
|-------------|----------|-------------|-------------|--------------------|---------------------------|
| Bond Length | Zn       | O(water)    | -           | 2.10               | 2.13                      |
| Bond Length | Zn       | O(carboxyl) | -           | 2.05               | 2.06                      |
| Bond Length | C        | O(carboxyl) | -           | 1.26               | 1.25                      |
| Bond Angle  | O(water) | Zn          | O(carboxyl) | 90.5               | 91.2                      |

Note: Values are representative and sourced from literature comparing X-ray data with PM3 calculations.[4][6]

## Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable descriptor that visualizes the charge distribution on the molecule's surface.[15] It helps identify electrophilic and nucleophilic sites. For zinc salicylate, the MEP map shows negative potential (red/yellow regions) around the oxygen atoms of the carboxylate and hydroxyl groups, indicating these are sites susceptible to electrophilic attack. The positive potential (blue regions) is typically located around the hydrogen atoms, marking them as sites for nucleophilic attack.

Caption: Simplified coordination of Diaquabis(salicylato)zinc(II).

## Conclusion

The quantum chemical descriptors of zinc salicylate provide profound insights into its stability, reactivity, and electronic characteristics. Computational methods like PM3 and DFT have proven effective in modeling its properties, with results that align well with experimental data. The HOMO-LUMO energy gap signifies a high kinetic stability, while the global reactivity descriptors and MEP maps offer a detailed picture of its potential interaction sites. This comprehensive understanding is invaluable for the rational design of new materials and for

elucidating the mechanisms of action in biological systems, thereby guiding future research in medicinal chemistry and materials science.

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